N-[2-(biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]furan-2-carboxamide
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Overview
Description
N-[2-(BIPHENYL-4-YLOXY)-5-(TRIFLUOROMETHYL)PHENYL]-2-FURAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl group, a trifluoromethyl group, and a furanamide moiety, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(BIPHENYL-4-YLOXY)-5-(TRIFLUOROMETHYL)PHENYL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-(BIPHENYL-4-YLOXY)-5-(TRIFLUOROMETHYL)PHENYL]-2-FURAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which N-[2-(BIPHENYL-4-YLOXY)-5-(TRIFLUOROMETHYL)PHENYL]-2-FURAMIDE exerts its effects involves interactions with specific molecular targets and pathways. The biphenyl and trifluoromethyl groups can enhance the compound’s binding affinity to certain receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-((3-(4-fluoro-3-(trifluoromethyl)phenyl)isoxazol-5-yl)methyl)(5-methyl-1H-indol-3-yl)methanamine hydrochloride
- 2-([1,1’-BIPHENYL]-4-YLOXY)-N’-((E)-{2-[(4-FLUOROBENZYL)OXY]-1-NAPHTHYL}METHYLIDENE)PROPANOHYDRAZIDE
Uniqueness
N-[2-(BIPHENYL-4-YLOXY)-5-(TRIFLUOROMETHYL)PHENYL]-2-FURAMIDE stands out due to its unique combination of a biphenyl ether linkage, a trifluoromethyl group, and a furanamide moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C24H16F3NO3 |
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Molecular Weight |
423.4 g/mol |
IUPAC Name |
N-[2-(4-phenylphenoxy)-5-(trifluoromethyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C24H16F3NO3/c25-24(26,27)18-10-13-21(20(15-18)28-23(29)22-7-4-14-30-22)31-19-11-8-17(9-12-19)16-5-2-1-3-6-16/h1-15H,(H,28,29) |
InChI Key |
FKBGJYRLLHOPDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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